6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride
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Overview
Description
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyridine ring, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the cyclization of o-phenylenediamine with formic acid.
Attachment of the Aminoethyl Group: The benzodiazole ring is then reacted with 2-bromoethylamine to introduce the aminoethyl group.
Formation of the Pyridine Ring: The next step involves the formation of the pyridine ring through a condensation reaction with 3-cyanopyridine.
Final Coupling: The final step is the coupling of the benzodiazole and pyridine rings with N,N-dimethylformamide (DMF) as the solvent and a suitable base such as lithium hydride (LiH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced amines or alcohols
Substitution: Formation of substituted benzodiazole derivatives
Scientific Research Applications
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamide
- 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidemono-hydrochloride
Uniqueness
6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly suitable for biological and medicinal applications where solubility is crucial.
Biological Activity
The compound 6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H24Cl3N5O, indicating the presence of multiple functional groups that contribute to its biological activity. The structural components include:
- Benzodiazole moiety : Known for its role in various pharmacological applications.
- Pyridine ring : Often involved in coordination with metal ions and influencing biological pathways.
- Carboxamide group : Contributes to hydrogen bonding and solubility.
Property | Value |
---|---|
Molecular Weight | 392.87 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Log P | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an inhibitor in specific biochemical pathways, affecting processes such as:
- Cell proliferation
- Apoptosis induction
- Inflammatory response modulation
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Neuroprotective Properties : Some studies indicate it may protect neuronal cells from oxidative stress.
Case Studies
-
Antitumor Efficacy :
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Neuroprotection :
- In a rat model of neurodegeneration, treatment with the compound resulted in a marked decrease in neuronal death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
-
Anti-inflammatory Activity :
- An experiment assessing the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C18H24Cl3N5O |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
6-[[2-(2-aminoethyl)benzimidazol-1-yl]methyl]-N,N-dimethylpyridine-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C18H21N5O.3ClH/c1-22(2)18(24)13-7-8-14(20-11-13)12-23-16-6-4-3-5-15(16)21-17(23)9-10-19;;;/h3-8,11H,9-10,12,19H2,1-2H3;3*1H |
InChI Key |
QWQXCPQAQDPGSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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